molecular formula C18H23N3O5S B2603201 N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide CAS No. 922078-57-7

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide

Cat. No. B2603201
CAS RN: 922078-57-7
M. Wt: 393.46
InChI Key: FOEXKQWQNWQBTG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a cyclohexyl group, an oxadiazol group, and a methoxyphenyl sulfonyl group. The presence of these groups allows for a wide range of properties and potential applications .

Scientific Research Applications

Anticonvulsant Activity

Research into compounds with 1,3,4-oxadiazol and sulfonamide components has shown promising anticonvulsant properties. For instance, novel limonene and citral-based 1,3,4-oxadiazoles have been explored for their antiepileptic activity, demonstrating the significance of the 1,3,4-oxadiazol moiety in enhancing anticonvulsant effects. The structural prerequisites for anticonvulsant activity were investigated, with some compounds exhibiting protection against seizures in various models, highlighting the potential of these compounds in treating epilepsy (Rajak et al., 2013).

Antimicrobial and Antibacterial Effects

Sulfone derivatives containing 1,3,4-oxadiazole moieties have been synthesized and tested for their antibacterial activities. These compounds were found to be effective against certain strains of bacteria, indicating their potential use as bactericides in agricultural applications (Xu et al., 2012). Furthermore, studies on the antibacterial activity and mechanism of sulfone derivatives against rice bacterial leaf blight provided insights into their mode of action, including the inhibition of extracellular polysaccharide production and gene expression related to bacterial virulence (Shi et al., 2015).

Antitumor Properties

Compounds with sulfonamide-based structures have been investigated for their antitumor activities. For example, studies on the array-based structure and gene expression relationship of antitumor sulfonamides, including those with 1,3,4-oxadiazole and benzimidazole derivatives, highlighted their potential in inhibiting cancer cell growth. These studies elucidate the drug-sensitive cellular pathways and pharmacophore structures essential for antitumor activity (Owa et al., 2002).

Corrosion Inhibition

The 1,3,4-oxadiazole moiety, when incorporated into compounds, has also been evaluated for its corrosion inhibition properties, particularly for mild steel in sulfuric acid. The presence of this moiety in the compound structure contributed to significant corrosion protection, demonstrating the chemical's utility beyond pharmacological applications (Bouklah et al., 2006).

properties

IUPAC Name

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-(4-methoxyphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O5S/c1-25-14-7-9-15(10-8-14)27(23,24)12-11-16(22)19-18-21-20-17(26-18)13-5-3-2-4-6-13/h7-10,13H,2-6,11-12H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEXKQWQNWQBTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide

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